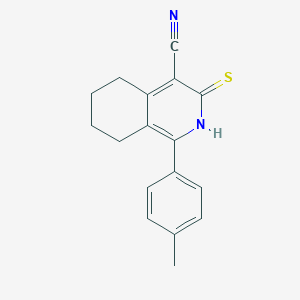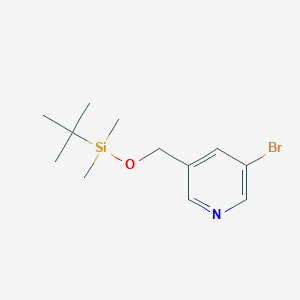![molecular formula C10H14N2O B175454 8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin CAS No. 195985-15-0](/img/structure/B175454.png)
8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol. This compound belongs to the class of benzodiazepines, which are known for their diverse pharmacological properties. The structure of this compound consists of a benzene ring fused with a diazepine ring, with a hydroxymethyl group attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzyl alcohol with a suitable ketone or aldehyde in the presence of a catalyst to form the diazepine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and stringent quality control measures to meet regulatory standards. The compound is typically produced in cleanroom environments to prevent contamination.
化学反応の分析
Types of Reactions
8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 8-carboxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin.
Reduction: Formation of this compound dihydro derivative.
Substitution: Formation of 8-halogenated-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin.
科学的研究の応用
8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to a calming effect. This interaction modulates the activity of neurotransmitters and can result in anxiolytic and anticonvulsant effects.
類似化合物との比較
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Similar in structure but contains a pyridine ring instead of a benzene ring.
Indole derivatives: Share a similar aromatic ring structure and are known for their diverse biological activities
Uniqueness
8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin is unique due to its specific hydroxymethyl substitution, which imparts distinct chemical and biological properties. This substitution allows for targeted modifications and interactions with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-7-8-1-2-9-6-11-3-4-12-10(9)5-8/h1-2,5,11-13H,3-4,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXYEWMLRICGIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=CC(=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598434 |
Source


|
| Record name | (2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-8-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195985-15-0 |
Source


|
| Record name | (2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-8-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one](/img/structure/B175381.png)











